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Compound of Interest

Compound Name: Ac-RYYRIK-NH2

Cat. No.: B013120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of the synthetic

hexapeptide Ac-RYYRIK-NH2, a high-affinity ligand for the Nociceptin/Orphanin FQ (NOP)

receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. Its performance is

compared with other relevant NOP receptor ligands, supported by experimental data from in

vitro and in vivo studies.

In Vitro Pharmacological Profile: A Ligand with a
Dual Personality
Ac-RYYRIK-NH2 exhibits a complex pharmacological profile, demonstrating antagonist

properties in certain in vitro functional assays while acting as a partial or even full agonist in

others and in vivo. This dualistic nature makes it a valuable tool for probing the intricacies of

NOP receptor signaling.

NOP Receptor Binding Affinity
Ac-RYYRIK-NH2 binds to the NOP receptor with high affinity, comparable to the endogenous

ligand Nociceptin/Orphanin FQ (N/OFQ).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b013120?utm_src=pdf-interest
https://www.benchchem.com/product/b013120?utm_src=pdf-body
https://www.benchchem.com/product/b013120?utm_src=pdf-body
https://www.benchchem.com/product/b013120?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Receptor Ki (nM) Species Reference

Ac-RYYRIK-NH2 NOP 1.5 Rat Brain [1]

Nociceptin/OFQ NOP ~1 Rat Brain [2]

Functional Activity at the NOP Receptor
The functional activity of Ac-RYYRIK-NH2 is highly dependent on the assay system. In

[35S]GTPγS binding assays using rat brain membranes, it acts as a competitive antagonist.

However, in systems with high receptor expression or different coupling efficiencies, it can

display partial agonism.

Table 1: Comparison of In Vitro Functional Activity at the NOP Receptor
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Assay Compound
Species/Sy
stem

Parameter Value Reference

[35S]GTPγS

Binding

Ac-RYYRIK-

NH2

Rat Brain

Membranes
pA2 8.18 [2]

Nociceptin/O

FQ

Rat Brain

Membranes
EC50 (nM) 11.36 [2]

[Phe1Ψ(CH2-

NH)Gly2]noci

ceptin(1-

13)NH2

Rat Brain

Membranes
pA2 8.42 [2]

Ac-RYYRIK-

NH2

CHO cells

(rat ORL1)
Emax (%) 44 [3]

Ac-RYYRWK-

NH2

CHO cells

(rat ORL1)
Emax (%) 96 [3]

cAMP

Inhibition

Ac-RYYRIK-

NH2
CHO cells % Inhibition 49 [3]

Nociceptin/O

FQ
CHO cells % Inhibition 77 [3]

Ac-RYYRWK-

NH2
CHO cells % Inhibition 58 [3]

Isolated

Tissue

Contractility

(Rat

Anococcygeu

s)

Ac-RYYRIK-

NH2
Rat Emax (%) 36.7

Nociceptin/O

FQ
Rat Emax (%) 98.3

Ac-RYYRWK-

NH2
Rat Emax (%) 66.4
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Isolated

Tissue

Contractility

(Rat Vas

Deferens)

Ac-RYYRIK-

NH2
Rat Emax (%) 54 [3]

Nociceptin/O

FQ
Rat Emax (%) 95 [3]

Ac-RYYRWK-

NH2
Rat Emax (%) 72 [3]

In Vivo Pharmacological Profile: An Agonist in
Action
In contrast to its in vitro antagonist activity in some assays, Ac-RYYRIK-NH2 demonstrates

potent agonist properties in vivo.

Table 2: Comparison of In Vivo Activity

Assay
Compoun
d

Species
Administr
ation

Paramete
r

Value
(nmol)

Referenc
e

Locomotor

Activity

Inhibition

Ac-

RYYRIK-

NH2

Mouse i.c.v. ID50 0.07 [2]

Nociceptin/

OFQ
Mouse i.c.v. ID50 1.1 [2]

Signaling Pathways and Experimental Workflows
To understand the complex pharmacology of Ac-RYYRIK-NH2, it is crucial to visualize the

underlying molecular mechanisms and the experimental procedures used for its

characterization.

NOP Receptor Signaling Pathway
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Activation of the NOP receptor by an agonist initiates a cascade of intracellular events. The

receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a

subsequent decrease in cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can modulate

the activity of various ion channels, such as inhibiting voltage-gated Ca2+ channels and

activating G-protein-coupled inwardly rectifying K+ (GIRK) channels.
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NOP Receptor Signaling Pathway
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Experimental Workflow: [35S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the

binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
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Experimental Workflow: In Vivo Locomotor Activity
Assay
This assay assesses the effect of a centrally administered compound on the spontaneous

movement of an animal.
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In Vivo Locomotor Activity Assay Workflow

Detailed Experimental Protocols
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[35S]GTPγS Binding Assay
This protocol is adapted from the methods described by Berger et al. (1999).

Membrane Preparation: Rat brain cortices are homogenized in ice-cold 50 mM Tris-HCl

buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C. The

resulting pellet is resuspended in the same buffer and incubated at 37°C for 30 minutes to

remove endogenous GTP. After a final centrifugation, the membrane pellet is resuspended in

assay buffer and stored at -80°C. Protein concentration is determined using a standard

protein assay.

Assay Procedure: The assay is performed in a final volume of 1 ml containing 50 mM Tris-

HCl (pH 7.4), 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, 30 µM GDP, 0.1 nM [35S]GTPγS,

and 10-20 µg of membrane protein. For antagonist studies, membranes are pre-incubated

with varying concentrations of Ac-RYYRIK-NH2 for 15 minutes at 30°C before the addition of

the agonist. The reaction is initiated by the addition of [35S]GTPγS and incubated for 60

minutes at 30°C.

Termination and Detection: The reaction is terminated by rapid filtration through glass fiber

filters. The filters are washed three times with ice-cold buffer. The radioactivity retained on

the filters is quantified by liquid scintillation counting.

Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled

GTPγS. For antagonist activity, Schild analysis is used to determine the pA2 value.

Chronotropic Effect on Neonatal Rat Cardiomyocytes
This protocol is based on the methods described by Berger et al. (1999).

Cell Culture: Primary cultures of neonatal rat ventricular cardiomyocytes are prepared from

1- to 3-day-old Wistar rats. The ventricles are minced and dissociated with a mixture of

collagenase and pancreatin. The dispersed cells are pre-plated for 1 hour to enrich for

cardiomyocytes. The cardiomyocytes are then plated on gelatin-coated culture dishes and

maintained in a humidified atmosphere of 5% CO2 at 37°C. Spontaneously beating cells are

used for experiments after 3-4 days in culture.
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Measurement of Beating Rate: The culture dish is placed on the heated stage of an inverted

microscope. The beating rate of individual cells or cell clusters is determined by visual

counting for 1 minute.

Experimental Procedure: The basal beating rate is recorded for 5-10 minutes. The test

compound (e.g., nociceptin) is then added to the culture medium, and the beating rate is

recorded for an additional 10-20 minutes. For antagonist studies, cells are pre-incubated with

Ac-RYYRIK-NH2 for 10 minutes before the addition of the agonist.

In Vivo Locomotor Activity in Mice
This protocol is adapted from the methods described by Berger et al. (1999).

Animals: Male Swiss Webster mice are used. The animals are housed under a 12-hour

light/dark cycle with ad libitum access to food and water.

Intracerebroventricular (i.c.v.) Injection: Mice are lightly anesthetized with isoflurane. A small

incision is made in the scalp, and a hole is drilled in the skull over the lateral ventricle. The

test compound is injected in a volume of 5 µl using a microsyringe.

Locomotor Activity Measurement: Immediately after the injection, each mouse is placed in

the center of an open-field arena (e.g., 40 cm x 40 cm). Locomotor activity is recorded for a

period of 30-60 minutes using an automated activity monitoring system with infrared beams.

Data Analysis: The total distance traveled or the number of beam breaks is quantified. The

dose of the compound that produces a 50% reduction in locomotor activity (ID50) is

calculated.

Conclusion
Ac-RYYRIK-NH2 is a fascinating pharmacological tool with a context-dependent mechanism of

action at the NOP receptor. Its high binding affinity, coupled with its ability to act as an

antagonist in certain in vitro assays and a potent agonist in vivo, provides a unique opportunity

to dissect the molecular determinants of NOP receptor activation and signaling. This

comparative guide highlights the importance of utilizing a battery of assays to fully characterize

the pharmacological profile of a ligand and underscores the complex relationship between in

vitro and in vivo activity. Researchers and drug development professionals can leverage the
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distinct properties of Ac-RYYRIK-NH2 to further explore the therapeutic potential of targeting

the NOP receptor system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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